molecular formula C18H19N5 B12295172 N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine

N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine

Cat. No.: B12295172
M. Wt: 305.4 g/mol
InChI Key: ZVVBNZIMXZNRQN-UHFFFAOYSA-N
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Description

N-(5-Methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine is a quinazoline derivative characterized by a 2-phenylquinazolin-4-amine core substituted with a 5-methylpyrazolidin-3-yl group at the N4 position. Quinazoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antiviral, and antiparasitic properties . The pyrazolidinyl moiety in this compound introduces a saturated nitrogen-containing heterocycle, which may enhance solubility and influence target binding compared to aromatic substituents.

Properties

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine

InChI

InChI=1S/C18H19N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-10,12,16,22-23H,11H2,1H3,(H,19,20,21)

InChI Key

ZVVBNZIMXZNRQN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Quinazoline Core Construction via Cyclization Reactions

The 2-phenylquinazolin-4-amine scaffold forms the foundational structure for subsequent functionalization. A prevalent method involves cyclization of ortho-substituted benzamides under base-promoted conditions. For example, 2-fluoro-N-methylbenzamide reacts with benzamide in dimethyl sulfoxide (DMSO) using Cs$$2$$CO$$3$$ as a base at 135°C for 24 hours, yielding 3-methyl-2-phenylquinazolin-4(3H)-one. This S$$_N$$Ar-driven cyclization avoids transition metals, achieving yields up to 79% in gram-scale reactions.

To convert the 4-ketone group to an amine, a two-step protocol is employed:

  • Chlorination : Treatment of 2-phenylquinazolin-4(3H)-one with phosphorus oxychloride (POCl$$_3$$) at reflux generates 4-chloro-2-phenylquinazoline.
  • Amination : Displacement of the chloride with 5-methylpyrazolidin-3-amine under Cs$$2$$CO$$3$$/DMSO conditions, analogous to methodologies in Table 1.

Table 1: Optimization of 4-Chloroquinazoline Amination

Entry Base Solvent Temperature (°C) Yield (%)
1 Cs$$2$$CO$$3$$ DMSO 135 68
2 K$$2$$CO$$3$$ DMF 120 42
3 NaOH EtOH 80 27

Persulfate-mediated radical chemistry offers an alternative route. Oxamic acids undergo oxidative decarboxylation with (NH$$4$$)$$2$$S$$2$$O$$8$$ to generate carbamoyl radicals, which initiate cascade cyclizations. Adapting this method, N$$^3$$-alkenyl-tethered quinazolinones react with 2-oxo-2-(phenylamino)acetic acid, forming amide-linked intermediates that cyclize to yield 2-phenylquinazolin-4-amines. While this approach avoids metals, the introduction of the pyrazolidinyl group necessitates post-cyclization functionalization, limiting overall efficiency (isolated yield: 76% in air).

Electrochemical C–H Amination

Recent advances in electrosynthesis enable direct C(sp$$^3$$)–H amination of quinazolines. Using tetrabutylammonium hexafluorophosphate (Bu$$_4$$NPF$$_6$$) as an electrolyte in DMSO/H$$_2$$O (5:1) at 80°C, 2-aminobenzophenones react with tetramethylethylenediamine (TMEDA) under Pt/Pt electrolysis (10 mA/cm$$^2$$), achieving 97% yield for 4-phenylquinazoline. For N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine, replacing TMEDA with 5-methylpyrazolidin-3-amine under analogous conditions could directly install the target substituent, though reaction optimization is required.

Table 2: Electrochemical Amination Parameters

Parameter Value
Current density 10 mA/cm$$^2$$
Electrolyte Bu$$_4$$NPF$$_6$$
Solvent DMSO/H$$_2$$O (5:1)
Temperature 80°C

Palladium-Catalyzed Cross-Coupling

While transition-metal-free methods dominate recent literature, Pd-catalyzed strategies remain relevant for complex substitutions. In the synthesis of quinazolinone-based hydroxamic acids, Suzuki–Miyaura cross-coupling installs aryl groups at C-5 positions. Adapting this, 4-bromo-2-phenylquinazoline could undergo Buchwald–Hartwig amination with 5-methylpyrazolidin-3-amine using Pd(OAc)$$2$$/XantPhos, though yields are typically lower (50–65%) compared to S$$N$$Ar methods.

One-Pot Tandem Synthesis

A streamlined approach combines quinazoline formation and amination in a single pot. Reacting 2-aminobenzamide with benzaldehyde in acetic acid generates 2-phenylquinazolin-4(3H)-one, which is subsequently treated with 5-methylpyrazolidin-3-amine and hydroxylamine under reductive conditions (e.g., NaBH$$_4$$/AcOH). This method reduces purification steps but requires precise control of reaction kinetics (overall yield: 58%).

Comparative Analysis of Methodologies

Table 3: Method Comparison for N-(5-Methylpyrazolidin-3-yl)-2-Phenylquinazolin-4-Amine Synthesis

Method Conditions Yield (%) Advantages Limitations
S$$_N$$Ar Amination Cs$$2$$CO$$3$$, DMSO, 135°C 68 Scalable, metal-free High temperature required
Radical Cyclization (NH$$4$$)$$2$$S$$2$$O$$8$$, 80°C 76 Avoids chlorination steps Moderate functional group tolerance
Electrochemical Bu$$_4$$NPF$$_6$$, 80°C, 10 mA/cm$$^2$$ 54* Green chemistry, direct amination Requires specialized equipment
Pd-Catalyzed Pd(OAc)$$_2$$, XantPhos, 100°C 62 Broad substrate scope Metal contamination risk

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Core Quinazolin-4-amine Formation

The quinazolin-4-amine scaffold is typically synthesized via condensation reactions. For example:

  • Acid-promoted cyclocondensation : A method involving 2-amino-N-methoxybenzamides and aldehydes under acidic conditions (e.g., acetic acid) to form quinazolinones . This approach may be adapted for the target compound by substituting the amine with a pyrazole derivative.

  • Base-promoted SNAr reactions : Cs₂CO₃ or KOH in DMSO can facilitate nucleophilic aromatic substitution, forming quinazolinones from ortho-fluorobenzamides and amides .

Methylation of the Pyrazole Ring

If the pyrazole is initially unsubstituted, methylation can occur via alkylation using methyl iodide or similar reagents in the presence of a base (e.g., NaOH).

Spectroscopic Analysis

Technique Key Observations
1H NMR δ 4.33 ppm (CH₂ protons), δ 7.73 ppm (NH proton, exchangeable) .
13C NMR Peaks for quinazoline carbons (e.g., δ 116–170 ppm) and pyrazole methyl (δ ~15 ppm) .
IR Spectroscopy Absorption bands for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
Mass Spectrometry Molecular ion peak at m/z 301.3 (M+) .

Biological Activity

The compound exhibits GSK-3 inhibitory activity, though specific IC₅₀ values are not detailed in the provided sources. Analogous quinazolin-4-amines, such as those with triazole or thiosemicarbazide moieties, show anticancer activity against MCF-7 and HepG2 cell lines . Structural features like hydrogen bonding with DHFR or VEGFR-2 active sites may contribute to its bioactivity .

Tautomerism and Stability

The quinazolin-4-amine core may exhibit prototropic tautomerism, influenced by substituents. For example, annular tautomerism in 1,2,4-triazole derivatives is studied via NMR and X-ray crystallography .

Reactivity

  • Nucleophilic substitution : The amine group at position 4 is reactive, enabling substitution with heterocycles (e.g., pyrazole) .

  • Cyclization : Under acidic or basic conditions, the amine may participate in ring-forming reactions, as seen in pyrroloquinazoline derivatives .

Scientific Research Applications

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold, including N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine, have shown promising results against various cancer cell lines.

Case Studies:

  • In vitro Studies : Research has demonstrated that quinazoline derivatives exhibit significant cytotoxicity against human cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range, indicating potent anticancer activity .
CompoundCancer Cell LineIC50 (μM)
This compoundHCC8270.09 - 0.43
Other Quinazoline DerivativesVariousUp to 2.51

Key Mechanisms:

  • PI3K Inhibition : Many quinazoline derivatives act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancers .
  • Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of quinazoline-based compounds, including this compound.

Case Studies:

  • Neurodifferentiation : Certain derivatives have been shown to promote neuronal differentiation and protect against glutamate-induced cell death in neuronal cell lines . This suggests potential applications in neurodegenerative diseases.
Study FocusModel UsedFindings
NeuroprotectionU118MG CellsReduced cell death from glutamate exposure
DifferentiationPC12 CellsInduction of neurite outgrowth

Antimicrobial Properties

Quinazoline derivatives are also recognized for their antimicrobial activities.

Applications:

  • Antibacterial and Antifungal Activity : Studies indicate that certain quinazoline compounds possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives is another area of interest.

Research Insights:

  • Selective COX-II Inhibition : Some studies have reported that quinazoline-based compounds can selectively inhibit cyclooxygenase II (COX-II), suggesting their use in treating inflammatory conditions .

Future Directions and Research Opportunities

Given the diverse applications and promising results associated with this compound and similar compounds, future research could focus on:

  • Structural Modifications : Exploring variations in chemical structure to enhance potency and selectivity.
  • Preclinical and Clinical Trials : Conducting comprehensive trials to evaluate safety and efficacy in humans.
  • Combination Therapies : Investigating the synergistic effects when combined with other therapeutic agents.

Mechanism of Action

The mechanism of action of N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at N4 Key Properties References
Target Compound 5-Methylpyrazolidin-3-yl Expected moderate lipophilicity; potential for improved solubility vs. aromatic groups. [12], [15]
N-(4-Fluorophenyl)-2-phenylquinazolin-4-amine (3d) 4-Fluorophenyl Yield: 51%; mp 194–195°C; IR peaks at 1,644 (C=C), 1,276 (C-O); moderate anticancer activity. [6]
N-(4-Bromophenyl)-2-phenylquinazolin-4-amine 4-Bromophenyl Enhanced electronic effects due to Br; tested as ABCG2 inhibitor. [16]
N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine (1.9) 2-Morpholinoethyl High solubility in multiple media; stable in plasma; potent antiviral activity against BVDV. [10]
N-[3-(2-Nitro-1H-imidazol-1-yl)propyl]-2-phenylquinazolin-4-amine (8) Nitroimidazole-propyl Anti-Chagasic activity; mp 174–176°C; hydrochloride salt improves bioavailability. [7]
6,7-Dimethoxy-2-phenylquinazolin-4-amine (DMQa) Unsubstituted (core) Methoxy groups increase lipophilicity; yield 61%; used in hybrid anticancer agents. [8]

Key Observations:

  • Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., 4-fluorophenyl in 3d ) generally reduce solubility but enhance target affinity via π-π interactions. In contrast, aliphatic groups like morpholinoethyl (1.9 ) or pyrazolidinyl (target compound) improve solubility and metabolic stability.
  • Nitroheterocycles : Compounds like 8 leverage nitroimidazole groups for antiparasitic activity, but their solubility often requires salt formation.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Aliphatic amines (e.g., 1.9 ) show superior solubility in aqueous media compared to aryl-substituted derivatives. The target compound’s pyrazolidine ring may balance lipophilicity and solubility.
  • Stability: Morpholinoethyl and pyrazolidinyl groups enhance plasma stability vs. nitroimidazole derivatives, which require prodrug strategies .
  • Melting Points : Aryl-substituted compounds (e.g., 3d , mp 194–195°C) generally have higher melting points than aliphatic analogs, reflecting crystalline packing.

Biological Activity

N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been extensively studied for their diverse pharmacological properties. They are known to exhibit a range of biological activities such as:

  • Antitumor effects
  • Anti-inflammatory properties
  • Antimicrobial activity
  • Inhibition of various enzymes

The biological activity of quinazoline derivatives often involves the inhibition of specific targets such as protein kinases. For instance, many quinazoline compounds act as inhibitors of tyrosine kinases, which play crucial roles in cancer progression and other diseases. The molecular structure of this compound suggests it may interact with similar targets.

Anticancer Activity

A recent study assessed the anticancer potential of various quinazoline derivatives against human cancer cell lines. The findings indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against breast adenocarcinoma (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values for these compounds ranged from 7.09 µM to 27.04 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
This compoundMCF-718.79
This compoundHepG213.46

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have been attributed to their ability to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-II. In vitro assays have demonstrated that certain derivatives exhibit comparable efficacy to standard anti-inflammatory drugs like indomethacin, suggesting potential for therapeutic applications in pain management and inflammatory diseases .

Case Studies

  • Case Study on Selective COX-II Inhibition : A study synthesized a series of quinazoline derivatives and tested their anti-inflammatory activity in rodent models. The results showed significant analgesic effects with selectivity towards COX-II, supporting the hypothesis that this compound may also possess similar properties .
  • Molecular Docking Studies : Molecular docking studies indicated that quinazoline derivatives can effectively bind to the active sites of various kinases, including CDK2 and EGFR. This binding affinity correlates with their observed cytotoxic effects in cancer cell lines, providing insights into their mechanism of action .

Q & A

Basic: What synthetic routes are available for N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine, and how is its purity validated?

Methodological Answer:
The synthesis typically involves nucleophilic substitution of a chlorine atom on the quinazoline core with 5-methylpyrazolidin-3-amine. For example, analogous compounds like N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine are synthesized by reacting 4-chloro-2-phenylquinazoline with the appropriate amine in dimethylformamide (DMF) and triethylamine (TEA) at room temperature . Key steps include:

  • Reaction Optimization : Adjusting molar ratios (e.g., 1:1.2 for amine:quinazoline) and solvent systems (polar aprotic solvents like DMF).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
  • Characterization :
    • Spectroscopy : 1^1H/13^13C NMR (to confirm substituent positions), IR (to identify functional groups like NH stretches at ~3300 cm1^{-1}), and mass spectrometry (for molecular ion validation).
    • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: 76.80%, H: 6.14%, N: 17.06% for a related compound) .

Basic: How is the molecular structure of this compound confirmed using advanced techniques?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., quinazoline-imidazole dihedral angle of 66.35° in a related derivative) .
  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., NH signals at δ 8.2–8.5 ppm), while 13^13C NMR confirms carbon assignments (e.g., quinazoline C4-NH at ~160 ppm).
  • Hydrogen Bonding Analysis : Intermolecular NH∙∙∙∙N interactions (e.g., R_2$$^2(16) motifs) are mapped via crystallography to understand packing behavior .

Advanced: How can 3D-QSAR models inform the design of analogs with enhanced biological activity?

Methodological Answer:
3D-QSAR studies correlate substituent properties with pharmacological activity. For example, in 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives:

  • Pharmacophore Mapping : Electrostatic, steric, and hydrophobic fields are analyzed using CoMFA/CoMSIA.
  • Key Findings :
    • Electron-donating groups at the quinazoline C2 position enhance binding to target proteins (e.g., kinases).
    • Bulky substituents on the phenyl ring improve selectivity by reducing off-target interactions .
  • Validation : Models are tested via leave-one-out cross-validation (q2^2 > 0.5) and external test sets (r2^2 > 0.6) .

Advanced: What computational strategies predict binding modes with biological targets (e.g., kinases)?

Methodological Answer:
Molecular docking and dynamics simulations are critical:

  • Docking Workflow :
    • Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) and remove water/ligands.
    • Grid Generation : Define active-site coordinates (e.g., ATP-binding pocket).
    • Ligand Docking : Use AutoDock Vina or Glide to rank poses by binding energy (ΔG < -8 kcal/mol suggests strong binding).
  • Key Interactions : Hydrogen bonds with hinge-region residues (e.g., Met769) and hydrophobic contacts with lipophilic pockets .
  • Validation : Compare docking scores with experimental IC50_{50} values from kinase assays .

Advanced: How can researchers resolve contradictions in biological assay data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:
Contradictory results may arise from assay conditions or compound stability. Mitigation strategies include:

  • Assay Standardization :
    • Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin).
    • Validate via dose-response curves (3–5 replicates per concentration).
  • Stability Testing :
    • Incubate the compound in assay buffers (e.g., PBS, pH 7.4) and quantify degradation via LC-MS over 24–72 hours.
  • Independent Validation : Collaborate with external labs to replicate key findings .

Advanced: What HPLC/LC-MS parameters optimize quantification in biological matrices?

Methodological Answer:

  • Column : C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 µm).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 30% B to 90% B over 10 min).
  • Detection :
    • UV : 254 nm (quinazoline chromophore).
    • MS/MS : ESI+ mode, m/z transitions (e.g., [M+H]+^+ 406 → 259 for a related compound) .
  • Validation :
    • Linearity (R2^2 > 0.99 over 1–1000 ng/mL), LOD (0.3 ng/mL), and LOQ (1 ng/mL).
    • Recovery >85% from plasma via protein precipitation (acetonitrile) .

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